1-Aminopyrrolidin-2-one

Description

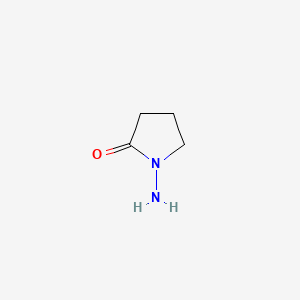

Structure

3D Structure

Properties

IUPAC Name |

1-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-6-3-1-2-4(6)7/h1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSROBYZLBGODRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500340 | |

| Record name | 1-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6837-14-5 | |

| Record name | 1-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminopyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminopyrrolidin-2-one: Chemical Properties, Structure, and Synthetic Methodologies

Abstract

This technical guide provides a comprehensive overview of 1-aminopyrrolidin-2-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The guide delves into its core chemical and physical properties, elucidates its molecular structure, and presents a detailed protocol for its synthesis. Furthermore, it explores the compound's relevance as a versatile building block in the development of novel therapeutics, supported by an analysis of its spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.

Introduction

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a versatile template for drug design. This compound, a key derivative of this scaffold, serves as a valuable intermediate in the synthesis of a wide array of more complex molecules with diverse pharmacological activities.[3] The introduction of the amino group at the 1-position provides a reactive handle for further functionalization, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. This guide aims to provide a detailed exposition of the chemical properties, structural features, and synthetic routes to this compound, thereby facilitating its application in research and development.

Molecular Structure and Chemical Properties

This compound, with the chemical formula C₄H₈N₂O, possesses a five-membered lactam ring with an amino group attached to the ring nitrogen.[4] This unique structural arrangement imparts a specific set of chemical and physical properties that are crucial for its reactivity and application in synthesis.

Structural Elucidation

The molecular structure of this compound is characterized by a planar amide group within the five-membered ring. The exocyclic N-amino group introduces a site of basicity and nucleophilicity, which is central to its utility as a synthetic intermediate.

Diagram: Molecular Structure of this compound

Caption: Synthetic pathway from γ-butyrolactone to this compound.

Experimental Protocol

Materials:

-

γ-Butyrolactone (GBL)

-

Hydrazine hydrate (80%)

-

Petroleum ether

-

Acetone

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, heat γ-butyrolactone (0.01 mol) to 220 °C. [1]2. Carefully add hydrazine hydrate (80%) (0.01 mol) to the heated γ-butyrolactone.

-

Reflux the reaction mixture for 24 hours. [1]4. Upon cooling, a white precipitate of this compound will form.

-

Collect the precipitate by filtration.

-

Wash the precipitate with petroleum ether and then with acetone to remove any unreacted starting materials and byproducts.

-

Recrystallize the crude product from absolute ethanol to obtain pure this compound as a white solid. [1] Self-Validation: The purity of the synthesized compound can be confirmed by its melting point, which should be in the range of 85-87 °C. Further validation should be performed using spectroscopic methods as detailed in Section 5.

Applications in Drug Development

The pyrrolidin-2-one scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiarrhythmic, antihypertensive, and α-adrenolytic effects. [5]this compound serves as a key building block for the synthesis of these and other pharmacologically active molecules. [6]Its N-amino group provides a convenient point for diversification, allowing for the generation of libraries of compounds for high-throughput screening.

Derivatives of this compound have been investigated for their potential as:

-

Antiarrhythmic and Antihypertensive Agents: By incorporating arylpiperazine moieties, novel compounds with significant antiarrhythmic and hypotensive activities have been developed. [5]* Antioxidants: Certain derivatives have demonstrated free radical scavenging activity, suggesting potential applications in conditions associated with oxidative stress. [1]* Antibacterial Agents: Some synthesized derivatives have shown moderate activity against both Gram-positive and Gram-negative bacteria. [7] The versatility of this compound as an intermediate allows for the strategic design of molecules that can interact with a variety of biological targets. [8]

Diagram: Role in Medicinal Chemistry

Caption: Workflow illustrating the use of this compound in drug discovery.

Spectroscopic Analysis

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of synthesized this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. A representative IR spectrum is available in the literature. [9] Expected Characteristic Absorptions:

-

N-H Stretching: The primary amino group (-NH₂) is expected to show two absorption bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.

-

C=O Stretching: A strong absorption band characteristic of the lactam carbonyl group should be observed in the range of 1690-1630 cm⁻¹.

-

C-H Stretching: Absorptions for the aliphatic C-H bonds of the pyrrolidinone ring are expected in the 3000-2850 cm⁻¹ region.

-

N-H Bending: The bending vibration of the N-H bond in the primary amine is typically observed in the 1650-1580 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: As of the time of this writing, detailed, publicly available ¹H and ¹³C NMR spectral data specifically for this compound (CAS 6837-14-5) is limited. The following are predicted assignments based on the molecular structure and typical chemical shifts for similar compounds.

¹H NMR (Proton NMR):

-

-NH₂ Protons: A broad singlet corresponding to the two protons of the amino group is expected. The chemical shift of this signal can vary depending on the solvent and concentration.

-

-CH₂-C=O Protons: A triplet corresponding to the two protons adjacent to the carbonyl group.

-

-N-CH₂- Protons: A triplet corresponding to the two protons adjacent to the ring nitrogen.

-

-CH₂-CH₂-CH₂- Protons: A multiplet for the two protons on the central carbon of the three-carbon chain in the ring.

¹³C NMR (Carbon-13 NMR):

-

C=O Carbon: A signal in the downfield region, typically around 170-180 ppm, corresponding to the carbonyl carbon of the lactam.

-

-N-CH₂- Carbon: A signal for the carbon atom adjacent to the ring nitrogen.

-

-CH₂-C=O Carbon: A signal for the carbon atom adjacent to the carbonyl group.

-

-CH₂-CH₂-CH₂- Carbon: A signal for the central carbon of the three-carbon chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) is observed at m/z = 100, which corresponds to its molecular weight. [3] Expected Fragmentation Pattern: The fragmentation of the molecular ion is expected to involve the loss of small neutral molecules or radicals. Common fragmentation pathways for amides and amines can be anticipated. Alpha-cleavage adjacent to the amino group or the carbonyl group is a likely fragmentation route.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. [4] Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical structure and a versatile reactivity profile. Its straightforward synthesis from readily available starting materials makes it an accessible and important building block for medicinal chemists and synthetic organic chemists. The presence of the N-amino group provides a key site for chemical modification, enabling the creation of diverse molecular architectures with a range of pharmacological activities. While further detailed spectroscopic characterization, particularly comprehensive NMR analysis, would be beneficial to the scientific community, the existing data and synthetic protocols provide a solid foundation for the continued exploration and application of this compound in drug discovery and development.

References

- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141.

- Furia, M., et al. (2020). An Overview on Chemistry and Biological Importance of Pyrrolidinone.

- Góra, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4995.

- Alwan, W. M., et al. (2022). SYNTHESIS, CHARACTERIZATION AND PHARMACEUTICAL STUDIES OF SCHIFF BASE FROM 2-PYRROLIDINONE DERIVATIVE AND IMIDAZOLE- 2-CARBOXALDEHYDE AND CORRESPONDING COMPLEXES WITH METAL (II).

- Malawska, B., et al. (2003). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Il Farmaco, 58(8), 633-642.

-

Organic Syntheses. Acetone hydrazone. [Link]

-

Organic Syntheses. 4-AMINOBUTYRIC ACID. [Link]

- Pagliarini, G., Cignarella, G., & Testa, E. (1966). [Chemical Investigations on the Behavior of Phenylbutyrolactones. I. Synthesis of Alpha-Phenyl-Gamma-Aminobutyric Acid and of 3-phenylpyrrolidin-2-one of Alpha-Phenyl-Gamma-Butyrolactone. New Method of Synthesis of 1-aminopyrrolidin-2-ones]. Il Farmaco; edizione scientifica, 21(5), 355–369.

-

PubChem. 1-Cyclohexyl-2-pyrrolidone. [Link]

-

PubChem. 2-Pyrrolidinone. [Link]

- Rauf, A., et al. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives.

-

Royal Society of Chemistry. 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. [Link]

-

Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Scribd. FT-IR Spectrum Table. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Watson, N. S., et al. (2006). Design and synthesis of orally active pyrrolidin-2-one-based factor Xa inhibitors. Bioorganic & medicinal chemistry letters, 16(14), 3784–3788.

- Betti, N. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Synthesis and pharmacological properties of new N-aminoalkyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Cyclohexyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 9. N-Cyclohexyl-2-pyrrolidone(6837-24-7) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 1-Aminopyrrolidin-2-one from γ-Butyrolactone

Executive Summary

1-Aminopyrrolidin-2-one is a pivotal heterocyclic building block in medicinal chemistry and materials science, primarily serving as a precursor for more complex molecular architectures. This guide provides an in-depth exploration of its synthesis from the readily available and cost-effective starting material, γ-butyrolactone (GBL). We will dissect the underlying chemical principles, present a detailed and validated experimental protocol, and discuss critical aspects of purification, characterization, and process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this important transformation.

Introduction: The Strategic Importance of this compound

The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure found in numerous biologically active molecules and pharmaceuticals. The introduction of an N-amino group to this core, yielding this compound, dramatically expands its synthetic utility. This N-N bond serves as a versatile chemical handle for a wide array of subsequent reactions, enabling the construction of novel heterocyclic systems and derivatives.[1][2]

The most direct and industrially scalable approach to this compound involves the aminolysis of γ-butyrolactone (GBL) with hydrazine.[1] GBL is an ideal precursor due to its low cost, high reactivity, and status as a bulk chemical intermediate.[3][4] This synthesis route is robust, high-yielding, and proceeds through a well-understood mechanism, making it an attractive method for both laboratory and pilot-plant scale production.

Reaction Mechanism: From Lactone to N-Amino Lactam

The conversion of γ-butyrolactone to this compound is a classic example of nucleophilic acyl substitution followed by intramolecular cyclization. The reaction proceeds in two primary stages:

-

Nucleophilic Ring-Opening: Hydrazine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the GBL lactone ring. This addition-elimination sequence breaks the ester bond, opening the ring to form a γ-hydroxybutyrohydrazide intermediate.

-

Intramolecular Cyclization and Dehydration: The terminal amino group of the hydrazide intermediate then acts as an intramolecular nucleophile, attacking the terminal hydroxyl group (or its protonated form). This is followed by the elimination of a water molecule, leading to the formation of the stable, five-membered pyrrolidin-2-one ring.

The overall transformation is a condensation reaction, driven thermodynamically by the formation of the stable amide (lactam) bond and the release of water.

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Notes |

| γ-Butyrolactone | C₄H₆O₂ | 86.09 | 1.0 | 86.1 g (76.3 mL) | Purity ≥99% |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 1.2 | 60.1 g (58.3 mL) | 80% solution is commonly used[1][2] |

| Ethanol | C₂H₅OH | 46.07 | - | ~300 mL | For recrystallization |

| Petroleum Ether | - | - | - | ~200 mL | For washing |

| Acetone | C₃H₆O | 58.08 | - | ~200 mL | For washing |

3.2. Step-by-Step Synthesis Workflow

Caption: A step-by-step workflow for the synthesis and purification process.

-

Reaction Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Charge the flask with γ-butyrolactone (1.0 mol, 86.1 g). With stirring, carefully add hydrazine hydrate (1.2 mol, 60.1 g) to the flask. The use of a slight excess of hydrazine helps drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 5 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Cooling and Isolation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess solvent and water formed during the reaction under reduced pressure using a rotary evaporator. This will yield the crude product, often as a viscous oil or semi-solid.

-

Purification:

-

Wash the crude product with petroleum ether and acetone to remove unreacted starting materials and nonpolar impurities.[1]

-

For higher purity, the product should be recrystallized from absolute ethanol.[2] Dissolve the washed product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

-

Collect the crystals by vacuum filtration and dry them in a vacuum oven.

-

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

| Analysis Method | Expected Results | Reference |

| Appearance | White solid | [1] |

| Yield | Typically 60-70% | [2] |

| Melting Point | 130-132 °C | [1] |

| FT-IR (cm⁻¹) | 3294, 3203 (-NH₂ stretch); 2964, 2877 (C-H aliphatic); 1703 (C=O lactam stretch); 1635 (-NH bend) | [2] |

| ¹H-NMR (CDCl₃, δ ppm) | 2.7 (s, 2H, -NH₂); 2.1 (t, 2H, -CH₂); 1.7 (t, 2H, -CH₂); 1.3 (m, 2H, -CH₂) | [2] |

| Mass Spec (m/z) | Molecular Ion Peak (M⁺) = 100 | [1][2] |

Process Optimization and Safety Considerations

-

Molar Ratio: While a slight excess of hydrazine is beneficial, a large excess can complicate the purification process. The optimal ratio should be determined empirically for scaled-up reactions.

-

Temperature and Time: The reaction is typically conducted at the reflux temperature of the mixture. Reaction times can be optimized by monitoring the disappearance of the GBL starting material via TLC or GC.

-

Solvent: While the reaction can be run neat, using a high-boiling point solvent can sometimes improve reaction control and product isolation, although this adds a solvent removal step.

-

Safety: Hydrazine is a toxic and corrosive substance.[5] It must be handled with extreme care in a fume hood. GBL is a solvent and can cause irritation.[4] The reaction can be exothermic, especially during the initial mixing of reagents; controlled addition is recommended for larger scales.

Conclusion

The synthesis of this compound from γ-butyrolactone and hydrazine hydrate is an efficient, reliable, and well-documented procedure. It provides a direct route to a valuable synthetic intermediate used widely in pharmaceutical and chemical research. By understanding the underlying mechanism and adhering to a controlled experimental protocol, researchers can consistently produce high-purity material. The insights and detailed methodology presented in this guide serve as a comprehensive resource for professionals engaged in the synthesis and application of this important heterocyclic compound.

References

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and antioxidant activities of novel this compound based compounds.

-

Pagliarini, G., Cignarella, G., & Testa, E. (1966). Chemical Investigations on the Behavior of Phenylbutyrolactones. I. Synthesis of Alpha-Phenyl-Gamma-Aminobutyric Acid and of 3-phenylpyrrolidin-2-one of Alpha-Phenyl-Gamma-Butyrolactone. New Method of Synthesis of 1-aminopyrrolidin-2-ones. Il Farmaco; edizione scientifica, 21(5), 355–369. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthetic method for this compound (1) compound 2...[Link]

-

Ivanova, N. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8438. [Link]

-

Daham, H. A., & Azeez, N. M. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

-

Azeez, N. M. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 47-55. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). γ-Butyrolactone. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. International Agency for Research on Cancer. [Link]

-

Zhang, Z., et al. (2015). Routes for production of 2-pyrrolidone. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7302, gamma-Butyrolactone. [Link]

- Stamicarbon B.V. (1981). Process for the purification of 2-pyrrolidone.

- Stamicarbon B.V. (1983). Process for the purification of 2-pyrrolidone. U.S.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. γ-Butyrolactone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Data of 1-Aminopyrrolidin-2-one: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Aminopyrrolidin-2-one, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a detailed analysis of its infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction to this compound

This compound, with the chemical formula C₄H₈N₂O, is a derivative of 2-pyrrolidinone, also known as γ-butyrolactam.[1] The introduction of an amino group at the nitrogen atom of the lactam ring significantly influences its chemical reactivity and spectroscopic properties. Understanding these properties is crucial for its identification, characterization, and application in various chemical syntheses.

Below is the molecular structure of this compound with atom numbering for spectroscopic assignment purposes.

Caption: Molecular structure of this compound with atom numbering.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a lactam carbonyl group and a primary amine.

Experimental Protocol: Acquiring the IR Spectrum

The provided IR spectrum was likely obtained using the KBr pellet method, a common technique for solid samples.[2][3]

Methodology: KBr Pellet Method

-

Sample Preparation: A small amount of this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[2] The mixture is ground to a fine powder to ensure uniform dispersion of the sample in the KBr matrix.

-

Pellet Formation: The powdered mixture is then transferred to a pellet die and subjected to high pressure (typically 8-10 tons) using a hydraulic press.[4] This process forms a thin, transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is recorded first to subtract the contributions from atmospheric water and carbon dioxide. The sample spectrum is then acquired.

Causality Behind Experimental Choices:

-

KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and is a soft alkali halide that forms a transparent sheet under pressure.[2]

-

Dryness: It is crucial to use dry KBr and to minimize the sample's exposure to moisture, as water has strong IR absorption bands that can interfere with the spectrum.[3]

IR Spectroscopic Data

The following table summarizes the key absorption bands observed in the IR spectrum of this compound.[5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3300-3400 | Medium, sharp (doublet) | N-H stretching (primary amine) |

| ~2950, ~2870 | Medium | C-H stretching (aliphatic CH₂) |

| ~1680 | Strong, sharp | C=O stretching (lactam carbonyl) |

| ~1600 | Medium | N-H bending (scissoring) |

| ~1460 | Medium | CH₂ bending (scissoring) |

| ~1290 | Medium | C-N stretching |

Interpretation:

-

The presence of a doublet in the 3300-3400 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching vibrations of a primary amine (-NH₂).

-

The strong absorption at approximately 1680 cm⁻¹ is a clear indicator of the carbonyl group within the five-membered lactam ring.

-

The remaining bands are consistent with the aliphatic C-H and C-N bonds within the pyrrolidinone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural elucidation.

Experimental Protocol: Acquiring NMR Spectra

The following is a generalized protocol for obtaining high-quality NMR spectra of a compound like this compound.

Methodology: Solution-State NMR

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6] The choice of solvent is critical as it can influence chemical shifts.[7]

-

Instrumentation: The NMR tube is placed in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve homogeneity.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A one-dimensional carbon spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of singlets. Due to the lower natural abundance of ¹³C, more scans are typically required.

-

Causality Behind Experimental Choices:

-

Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte signals. The deuterium signal is also used for field-frequency locking.

-

Sample Concentration: The concentration is a balance between obtaining a good signal-to-noise ratio and avoiding line broadening due to high viscosity or intermolecular interactions.[8]

Predicted ¹H NMR Spectroscopic Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.0-2.2 | Multiplet | H4 |

| ~2.4-2.6 | Triplet | H3 |

| ~3.4-3.6 | Triplet | H5 |

| ~4.0-4.5 | Broad Singlet | NH₂ |

Interpretation:

-

The protons on the pyrrolidinone ring are expected to appear in the aliphatic region.

-

The protons on C3 and C5 are adjacent to other methylene groups, leading to triplet or multiplet splitting patterns.

-

The protons of the primary amine are expected to be a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR Spectroscopic Data

The following table provides the predicted ¹³C NMR chemical shifts for this compound.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~18-22 | C4 |

| ~30-34 | C3 |

| ~48-52 | C5 |

| ~175-180 | C2 (C=O) |

Interpretation:

-

The carbonyl carbon (C2) is significantly deshielded and appears at a high chemical shift, which is characteristic of a lactam carbonyl.

-

The other three carbon atoms of the pyrrolidinone ring are in the typical aliphatic region.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the available and predicted spectroscopic data for this compound. The IR spectrum confirms the presence of the key functional groups: a primary amine and a lactam carbonyl. While experimental NMR data is not yet widely available, the predicted spectra offer a valuable reference for researchers working with this compound. The provided experimental protocols are designed to be self-validating and offer a solid foundation for obtaining high-quality spectroscopic data. It is recommended that researchers acquiring novel spectroscopic data for this compound publish their findings to contribute to the collective body of scientific knowledge.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

PubChem. This compound. [Link]

-

University of California, Riverside. How to Prepare Samples for NMR. [Link]

-

University College London. Sample Preparation. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

Kintek. What Are The Key Steps For Making Kbr Pellets?[Link]

-

AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?[Link]

-

ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one. [Link]

-

ResearchGate. Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D. [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. shimadzu.com [shimadzu.com]

- 3. kinteksolution.com [kinteksolution.com]

- 4. azom.com [azom.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to 1-Aminopyrrolidin-2-one: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Aminopyrrolidin-2-one, a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis methodologies, safety and handling protocols, and its significant applications in medicinal chemistry.

Core Compound Identification and Properties

This compound is a cyclic lactam derivative with a primary amine substituent. This structure serves as a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents.

| Property | Value | Source |

| CAS Number | 6837-14-5 | [1] |

| Molecular Formula | C₄H₈N₂O | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Amino-2-pyrrolidone, 1-Amino-2-pyrrolidinone | [1] |

A more detailed summary of its physicochemical properties is presented below:

| Physical & Chemical Properties | Value |

| XLogP3-AA | -1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 100.063662883 Da |

| Monoisotopic Mass | 100.063662883 Da |

| Topological Polar Surface Area | 46.3 Ų |

| Heavy Atom Count | 7 |

Data sourced from PubChem CID 12494974.[1]

Synthesis of this compound

The primary and most common method for the synthesis of this compound is through the lactamization of γ-butyrolactone (GBL) using hydrazine hydrate.[2] This reaction provides a straightforward route to the desired N-amino lactam.

Causality of Experimental Choices

The choice of γ-butyrolactone as the starting material is due to its readily available five-membered lactone ring, which is amenable to ring-opening and subsequent recyclization with a nitrogen nucleophile. Hydrazine hydrate is an effective binucleophile that facilitates the formation of the N-N bond necessary for the final product. The reaction is typically carried out under conditions that favor nucleophilic acyl substitution and subsequent intramolecular cyclization.

Experimental Protocol: Lactamization of γ-Butyrolactone

The following is a generalized protocol based on common laboratory practices for the synthesis of this compound.

Materials:

-

γ-Butyrolactone (GBL)

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (optional, as solvent)

-

Distillation apparatus

-

Reaction flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine γ-butyrolactone and hydrazine hydrate (80%) in a suitable molar ratio (typically a slight excess of hydrazine hydrate is used).[2]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent such as ethanol was used, remove it under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidin-2-one scaffold is a significant pharmacophore in medicinal chemistry. Its journey into prominence began with the serendipitous discovery of Piracetam, a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA), which was found to have cognitive-enhancing effects.[3] This led to the development of a class of drugs known as "racetams," many of which are based on the pyrrolidin-2-one core.

The five-membered pyrrolidine ring is widely utilized by medicinal chemists to develop compounds for treating a range of human diseases.[4] The versatility of this scaffold is due to its ability to explore pharmacophore space efficiently, its contribution to the stereochemistry of the molecule, and its non-planar ring structure which provides increased three-dimensional coverage.[4]

Derivatives of this compound have been synthesized and evaluated for various biological activities, including antibacterial properties.[2] The primary amine group at the N1 position offers a reactive handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for high-throughput screening. The pyrrolidine moiety is found in over 20 FDA-approved drugs, highlighting its importance in drug discovery.[5]

Logical Relationship of Pyrrolidin-2-one in Drug Development

Caption: Role of the pyrrolidin-2-one scaffold in drug development.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

GHS Hazard Statements

The following GHS hazard statements are associated with this compound[1]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following precautions should be taken:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.

Conclusion

This compound is a key chemical intermediate with a well-established synthesis route and significant potential in the field of drug discovery. Its core pyrrolidin-2-one structure is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Researchers and drug development professionals should be well-versed in its properties, synthesis, and safe handling to effectively utilize this compound in the pursuit of novel therapeutics.

References

-

PubChem. this compound | C4H8N2O | CID 12494974. Available from: [Link]

-

Azeez, N. et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1). Available from: [Link]

-

Chiacchio, U. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4984. Available from: [Link]

Sources

- 1. This compound | C4H8N2O | CID 12494974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

An In-Depth Technical Guide to 1-Aminopyrrolidin-2-one: From Serendipitous Discovery to a Versatile Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 1-aminopyrrolidin-2-one, a foundational heterocyclic scaffold in medicinal chemistry. While the precise historical genesis of this specific molecule remains nuanced, its significance is intrinsically linked to the broader exploration of pyrrolidinone structures, catalyzed by the serendipitous discovery of the nootropic agent piracetam. This guide will delve into the fundamental synthetic pathways, key chemical properties, and the ever-expanding role of this compound and its derivatives in modern drug development, offering field-proven insights for researchers and scientists.

The Genesis of a Privileged Scaffold: A Tale of Nootropics and Unintended Consequences

The story of the pyrrolidin-2-one core's ascent in pharmaceutical science is not one of targeted design but of insightful observation following an unexpected experimental outcome. In the 1960s, at the Belgian pharmaceutical company UCB, Dr. Corneliu E. Giurgea and his team were endeavoring to synthesize a cyclic derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Their goal was to create a sleep-inducing agent. The result of their work was a compound they named Piracetam.

Initial pharmacological screenings, however, revealed that Piracetam was devoid of the anticipated sedative effects. Instead, further investigation uncovered its remarkable and unforeseen ability to enhance cognitive functions, particularly learning and memory. This pivotal discovery led Giurgea to coin the term "nootropic," derived from the Greek words "noos" (mind) and "tropein" (to bend or turn), to classify this new category of drugs that could positively influence higher brain functions without acting as stimulants or sedatives.

This discovery of Piracetam's cognitive-enhancing properties ignited a fervent interest in the pyrrolidin-2-one scaffold, transforming it into a "privileged structure" in medicinal chemistry. It is within this broader context of exploring pyrrolidinone derivatives for neurological and other therapeutic applications that the synthesis and investigation of this compound emerged. While a singular, celebrated "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis represents a logical and fundamental derivatization of the core pyrrolidinone structure.

Foundational Synthesis of this compound

The most direct and widely utilized method for the synthesis of this compound involves the lactamization of γ-butyrolactone with hydrazine. This reaction is a cornerstone of its production and is predicated on the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the lactone, followed by cyclization.

Key Synthetic Protocol: Lactamization of γ-Butyrolactone

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone.

-

Reagent Addition: Slowly add hydrazine hydrate (80% solution in water) to the γ-butyrolactone. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product can be isolated and purified by distillation under reduced pressure or by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

-

Hydrazine Hydrate: The use of hydrazine hydrate provides a readily available and potent nucleophile. The water present in the hydrate can participate in the reaction mechanism and is typically removed during the work-up.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the energy barrier for the ring-opening and subsequent cyclization steps, driving the reaction towards product formation.

-

Purification: The choice of purification method depends on the scale of the reaction and the purity requirements. Vacuum distillation is effective for separating the product from unreacted starting materials and non-volatile impurities.

Caption: Synthesis of this compound from γ-Butyrolactone.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its application in further synthetic modifications and for interpreting biological activity data.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O | PubChem |

| Molecular Weight | 100.12 g/mol | PubChem |

| CAS Number | 6837-14-5 | PubChem |

| Appearance | White to off-white crystalline solid | Commercial Suppliers |

| Melting Point | 51-55 °C | Sigma-Aldrich[1] |

| Solubility | Soluble in water | LookChem[2] |

The Role of this compound in Drug Discovery and Development

The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional structure, which allows for the exploration of chemical space and can contribute to enhanced target affinity and selectivity.[2] The introduction of the amino group at the 1-position of the pyrrolidin-2-one core provides a key reactive handle for further chemical modifications, enabling the synthesis of a diverse array of derivatives with a broad spectrum of biological activities.

The pyrrolidinone nucleus is a prominent feature in compounds with various pharmacological effects, including antibacterial, antifungal, anticancer, and anticonvulsant properties.[3][4]

Derivatives and Therapeutic Potential

The amino group of this compound can be readily functionalized through reactions such as acylation, alkylation, and condensation with carbonyl compounds to generate a wide range of derivatives. This chemical tractability has made it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their potential as:

-

Anticonvulsant Agents: Building upon the neurological activity of the parent pyrrolidinone scaffold, derivatives are explored for their potential to modulate neuronal excitability.

-

Antimicrobial Agents: The incorporation of the this compound moiety into larger molecules has been a strategy in the development of novel antibacterial and antifungal compounds.

-

Enzyme Inhibitors: The scaffold can be elaborated to design molecules that specifically interact with the active sites of various enzymes implicated in disease.

Caption: Derivatization and Therapeutic Applications of this compound.

Conclusion and Future Perspectives

While the specific historical moment of the discovery of this compound may not be as well-defined as that of its famous relative, piracetam, its importance as a fundamental building block in medicinal chemistry is undeniable. Its straightforward synthesis and the reactive nature of its 1-amino group have cemented its role as a versatile starting material for the generation of compound libraries aimed at a multitude of therapeutic targets.

The ongoing exploration of the chemical space accessible from this compound continues to yield novel compounds with promising biological activities. As our understanding of disease pathways becomes more sophisticated, the ability to rationally design and synthesize new molecules based on this privileged scaffold will remain a critical tool in the arsenal of drug discovery and development professionals. The legacy of the pyrrolidin-2-one core, sparked by a serendipitous finding, continues to evolve, with this compound playing a vital and enduring role in this scientific journey.

References

-

Hosseinzadeh, Z., Ramazani, A., Hosseinzadeh, K., Razzaghi-Asl, N., & Gouranlou, F. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 15(2), 166-178. [Link]

-

ResearchGate. (2025). An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 16596-41-1, 1-AMINOPYRROLIDINE. [Link]

Sources

The Emerging Therapeutic Potential of 1-Aminopyrrolidin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1-aminopyrrolidin-2-one scaffold, a core component of the nootropic drug piracetam, has garnered significant attention in medicinal chemistry as a versatile pharmacophore. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this compound derivatives. We delve into their promising roles as anticonvulsant, nootropic, anticancer, antimicrobial, and neuroprotective agents, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction: The Versatility of the Pyrrolidin-2-one Core

The pyrrolidin-2-one nucleus, a five-membered lactam, is a fundamental structural motif in a multitude of biologically active compounds.[1] Its significance in drug design stems from its ability to serve as a rigid scaffold for the precise spatial orientation of various functional groups, thereby facilitating interactions with diverse biological targets. The introduction of an amino group at the 1-position, yielding this compound, further enhances its synthetic utility and pharmacological profile, opening avenues for the development of novel derivatives with a wide array of therapeutic applications.[2][3] This guide will systematically explore the key biological activities of these derivatives, highlighting the underlying structure-activity relationships and mechanisms of action.

Synthesis of this compound and its Derivatives

The foundational step in exploring the biological potential of this class of compounds is their synthesis. The parent compound, this compound, is typically synthesized via the lactamization of γ-butyrolactone (GBL) with hydrazine hydrate.[4][5] This precursor then serves as a versatile starting material for a variety of derivatization reactions.

General Synthesis Workflow

The synthesis of this compound derivatives generally follows a multi-step process that begins with the formation of the core lactam ring, followed by the introduction of diverse substituents.

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the core intermediate, this compound.[4]

Materials:

-

γ-Butyrolactone (GBL)

-

Hydrazine hydrate (80%)

-

Petroleum ether

-

Acetone

-

Absolute ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Melting point apparatus

Procedure:

-

To a round-bottom flask, add γ-butyrolactone (0.01 mol).

-

Heat the GBL to 220°C using a heating mantle.

-

Carefully add hydrazine hydrate (80%, 0.01 mol) dropwise to the heated GBL while stirring.

-

Attach a reflux condenser and reflux the reaction mixture for 24 hours.

-

After 24 hours, allow the mixture to cool to room temperature. A white precipitate should form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with petroleum ether and then with acetone.

-

Recrystallize the crude product from absolute ethanol to obtain pure this compound.

-

Dry the purified product and determine its melting point for characterization.

Anticonvulsant Activity: Modulating Neuronal Excitability

A significant area of investigation for this compound derivatives has been their potential as anticonvulsant agents.[6] The mechanism of action for many of these compounds is believed to involve the modulation of inhibitory and excitatory neurotransmission.[6]

Mechanism of Action: Enhancing GABAergic Inhibition

Several this compound derivatives are considered GABA analogs and are thought to exert their anticonvulsant effects by enhancing GABAergic neurotransmission.[6][7] This can occur through various mechanisms, including acting as GABA-mimetic agents, thereby directly activating GABA receptors, or by modulating the activity of enzymes involved in GABA metabolism.[7][8] The enhancement of GABAergic signaling leads to an influx of chloride ions into the neuron, hyperpolarizing the cell membrane and making it less likely to fire an action potential, thus suppressing seizure activity.

Caption: Potentiation of GABAergic neurotransmission by this compound derivatives.

Quantitative Anticonvulsant Data

The anticonvulsant efficacy of these derivatives is often evaluated in animal models using tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The median effective dose (ED50) is a key parameter used to quantify their potency.

| Compound | Test Model | ED50 (mg/kg) | Reference |

| N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide | MES | 0.43 mmol/kg | [8] |

| 1-Decanoyl-2-pyrrolidinone | Picrotoxin-induced seizure | 200 | [8] |

| 1-Dodecanoyl-2-pyrrolidinone | Picrotoxin-induced seizure | 200 | [8] |

| Compound 14 (a 3-substituted pyrrolidine-2,5-dione derivative) | MES | 49.6 | [9] |

| Compound 14 (a 3-substituted pyrrolidine-2,5-dione derivative) | 6 Hz (32 mA) | 31.3 | [9] |

| Compound 14 (a 3-substituted pyrrolidine-2,5-dione derivative) | scPTZ | 67.4 | [9] |

| Compound 5 (an alaninamide derivative) | MES | 48.0 | [10] |

| Compound 5 (an alaninamide derivative) | 6 Hz (32 mA) | 45.2 | [10] |

Nootropic and Neuroprotective Activities: Combating Cognitive Decline

The structural similarity of this compound derivatives to piracetam has prompted investigations into their nootropic (cognitive-enhancing) and neuroprotective effects. These compounds hold promise for the treatment of neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases.

Alzheimer's Disease

In the context of Alzheimer's disease, research has focused on the development of this compound derivatives as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A deficit in cholinergic neurotransmission is a hallmark of Alzheimer's disease.

Parkinson's Disease

While direct studies on this compound derivatives in Parkinson's disease are emerging, the broader class of pyrrolidinone-containing compounds is being explored. The pathophysiology of Parkinson's disease involves the degeneration of dopaminergic neurons in the substantia nigra.[11][12] Some therapeutic strategies focus on inhibiting monoamine oxidase B (MAO-B), an enzyme that degrades dopamine.[13] The development of selective MAO-B inhibitors containing a pyrrolidinone scaffold is an active area of research.

Huntington's Disease

Huntington's disease is a genetic neurodegenerative disorder characterized by the accumulation of mutant huntingtin protein.[14] While there are currently no disease-modifying treatments, some emerging therapies aim to reduce the levels of this toxic protein.[15] The potential for this compound derivatives to modulate cellular stress pathways, such as the Nrf2 pathway, could offer a neuroprotective strategy in this disease.

The Nrf2 Signaling Pathway: A Key Neuroprotective Mechanism

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress.[1][2][3] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. Several 2-oxopyrrolidine derivatives have been shown to activate this pathway, suggesting a potential mechanism for their neuroprotective effects.[2][3]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrrolidin-2-one derivatives.

Quantitative Anticancer Data

The in vitro anticancer activity of these compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole derivatives | Various | - | [16] |

| Coumarin-pyrrolidine hybrids | A549, MCF-7 | - | [16] |

| Pyridine derivatives | A375, M14, RPMI 7951 | 0.0015 - 0.0017 | [5] |

| Pyridine derivatives | Dalton lymphoma ascites | 8 - 40 | [5] |

| Pyrrol-2-one derivatives | HGF (normal fibroblasts) | >50 (biocompatible) | [17] |

| Pyrrol-2-one derivatives (3e, 3g, 3l) | Cancer cell lines | Significant cytotoxicity | [17] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of novel this compound derivatives. [18][19] Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: A New Frontier

Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents against a range of pathogenic bacteria. [4]

Spectrum of Activity

Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [4]The antimicrobial efficacy is influenced by the nature of the substituents on the pyrrolidin-2-one core.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the standard parameter for quantifying the in vitro antimicrobial activity of a compound.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Amide derivatives (F5, F9, F29, F53) | Staphylococcus aureus | 32 - 64 | [20] |

| 2-Aminopyridine derivative (2c) | Staphylococcus aureus | 0.039 | [21] |

| 2-Aminopyridine derivative (2c) | Bacillus subtilis | 0.039 | [21] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the broth microdilution method for determining the MIC of a novel this compound derivative.

Materials:

-

Test microorganism (e.g., S. aureus)

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Test compound dissolved in a suitable solvent

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well containing the compound dilutions with the bacterial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

This compound derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their potential as anticonvulsant, nootropic, anticancer, and antimicrobial agents warrants further investigation. The ability to readily modify their structure allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. Future research should focus on elucidating the precise molecular targets and signaling pathways for each biological activity, as well as optimizing the pharmacokinetic and toxicological profiles of lead compounds. The development of more potent and selective derivatives holds the promise of novel and effective therapies for a range of challenging diseases.

References

-

A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. PubMed Central. [Link]

-

A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. PubMed. [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxopyrrolidin-1-yl)acetamides and Their Phenylglycine Analogs. MDPI. [Link]

-

Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes. PubMed. [Link]

-

Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PubMed Central. [Link]

-

Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. Thieme Connect. [Link]

-

Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Targeted Cancer Therapy. PubMed. [Link]

-

Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. PubMed. [Link]

-

Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2. Bentham Science. [Link]

-

Corrigendum: 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis. Frontiers. [Link]

-

DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central. [Link]

-

Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

New Avenues for the Treatment of Huntington's Disease. MDPI. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. MDPI. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]

-

The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. PubMed Central. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]

-

Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PubMed Central. [Link]

-

Potential disease modifying therapies for Huntington's disease, lessons learned and future opportunities. PubMed Central. [Link]

-

After Decades of Failure, First Disease-Modifying Huntington's Treatment on the Horizon. BioSpace. [Link]

-

(PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate. [Link]

-

An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. MDPI. [Link]

-

The Role of GABA Pathway Components in Pathogenesis of Neurodevelopmental Disorders. MDPI. [Link]

-

Huntington's disease: a therapeutic field on a bumpy ride. Labiotech.eu. [Link]

-

[Pathophysiology of Parkinson's disease: an update]. PubMed. [Link]

-

Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. De Gruyter. [Link]

-

QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. ResearchGate. [Link]

-

Modulation of GABAergic signaling among interneurons by metabotropic glutamate receptors. PubMed. [Link]

-

Emerging Nondopaminergic Medications for Parkinson's Disease: Focusing on A2A Receptor Antagonists and GLP1 Receptor Agonists. PubMed. [Link]

-

Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. [Link]

-

Current understanding of the molecular mechanisms in Parkinson's disease: Targets for potential treatments. PubMed Central. [Link]

-

The new anticancer drug [(2R)-aminomethylpyrrolidine](1, 1-cyclobutanedicarboxylato)platinum(II) and its toxic S enantiomer do interact differently with nucleic acids. PubMed. [Link]

-

Drug-Induced Parkinsonism. PubMed Central. [Link]

-

New therapies for Huntington's Disease | Professors Sarah Tabrizi & Gillian Bates. YouTube. [Link]

Sources

- 1. Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 6. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Corrigendum: 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 10. mdpi.com [mdpi.com]

- 11. [Pathophysiology of Parkinson's disease: an update] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current understanding of the molecular mechanisms in Parkinson's disease: Targets for potential treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labiotech.eu [labiotech.eu]

- 16. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 1-Aminopyrrolidin-2-one: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. Among these, solubility stands as a critical determinant for formulation development, reaction kinetics, and bioavailability. This technical guide provides an in-depth exploration of the solubility of 1-aminopyrrolidin-2-one, a versatile heterocyclic compound. By synthesizing available data with fundamental chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to effectively utilize this molecule in their work. We will delve into its structural attributes that govern its solubility, present available solubility data, and provide robust experimental protocols for in-house determination.

Understanding this compound: A Structural Perspective

This compound, with the molecular formula C₄H₈N₂O, is a derivative of pyrrolidinone, characterized by an amino group attached to the nitrogen atom of the lactam ring.[1] This unique structure imparts a specific set of physicochemical properties that directly influence its solubility across a spectrum of solvents.

Key Molecular Attributes:

-

Molecular Weight: 100.12 g/mol [1]

-

Polarity: The presence of a carbonyl group (C=O), a lactam nitrogen, and a primary amino group (-NH₂) introduces significant polarity to the molecule.

-

Hydrogen Bonding: The primary amino group provides a hydrogen bond donor site, while the carbonyl oxygen and the two nitrogen atoms act as hydrogen bond acceptors.[1] This capacity for hydrogen bonding is a crucial factor in its interaction with protic solvents.

-

LogP (XLogP3-AA): -1.0[1] The negative LogP value indicates a high degree of hydrophilicity, suggesting a favorable solubility in polar, aqueous environments.

These structural features—moderate size, high polarity, and the ability to participate in hydrogen bonding—are the primary drivers of the solubility behavior of this compound.

Solubility Profile of this compound

| Solvent Class | Solvent | Predicted/Observed Solubility | Rationale/Reference |

| Polar Protic | Water | Soluble | The high polarity and hydrogen bonding capacity of both water and this compound favor strong intermolecular interactions, leading to good solubility. A supplier data sheet confirms its solubility in water.[2] |

| Methanol | Soluble | Similar to water, methanol is a polar protic solvent capable of hydrogen bonding, making it a good solvent for polar molecules like this compound. | |

| Ethanol | Soluble | Recrystallization of related derivatives from ethanol suggests at least moderate solubility.[3] Its polar nature supports this observation. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of accepting hydrogen bonds, which would facilitate the dissolution of this compound. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate polar molecules. | |

| Acetone | Moderately Soluble | Acetone has a significant dipole moment but is a weaker hydrogen bond acceptor than DMSO or DMF. It is expected to be a moderately effective solvent. | |

| Nonpolar | Toluene | Sparingly Soluble to Insoluble | The significant difference in polarity between the nonpolar aromatic toluene and the highly polar this compound suggests poor solubility. |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of this compound. | |

| Chlorinated | Chloroform | Sparingly Soluble | Chloroform is weakly polar and can act as a hydrogen bond donor. Some interaction with the carbonyl and amino groups is possible, but high solubility is not expected. |

Note: The terms "Soluble," "Moderately Soluble," "Sparingly Soluble," and "Insoluble" are qualitative descriptors. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Determination of Solubility: Protocols and Workflows

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline the equilibrium solubility method, a reliable technique for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol for Equilibrium Solubility Determination

-

Preparation of Slurry: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is advisable to filter the supernatant through a syringe filter compatible with the solvent.

-

Dilution: Accurately dilute the collected saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Safety and Handling Considerations

When working with this compound and various organic solvents, it is imperative to adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle volatile organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.

-

Material Safety Data Sheets (MSDS/SDS): Consult the SDS for this compound and all solvents used for detailed information on hazards, handling, and disposal.[4][5][6][7][8]

Conclusion